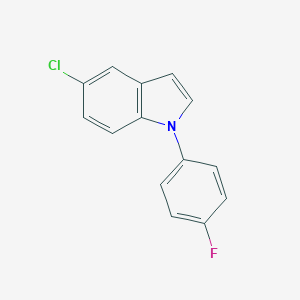

5-Chloro-1-(4-fluorophenyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-(4-fluorophenyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN/c15-11-1-6-14-10(9-11)7-8-17(14)13-4-2-12(16)3-5-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEKQDWSLSXYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437047 | |

| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138900-22-8 | |

| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138900-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(4-fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole, 5-chloro-1-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-indole, a key intermediate in the manufacturing of the atypical antipsychotic drug, Sertindole.[1][2] The primary focus of this document is to detail the established synthetic pathways, provide experimental protocols, and present relevant analytical data to support research and development in this area.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably for the synthesis of Sertindole, a potent antagonist of dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors.[1][2] The construction of this molecule involves the formation of a strategic N-aryl bond between the 5-chloroindole scaffold and a 4-fluorophenyl group. The Ullmann condensation and the Buchwald-Hartwig amination are the most prominent methods for achieving this transformation.

Synthesis Pathways

The synthesis of this compound is most commonly achieved through the N-arylation of 5-chloro-1H-indole. Two primary catalytic systems are employed for this purpose: copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical and industrially relevant method for the formation of C-N bonds. In this pathway, 5-chloro-1H-indole is coupled with a 4-fluorophenyl halide, typically 4-fluorobromobenzene, in the presence of a copper catalyst and a base at elevated temperatures. This method has been reported for the kilo-scale synthesis of the target molecule.

Caption: Ullmann Condensation Pathway for this compound Synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often milder alternative for N-arylation. This palladium-catalyzed cross-coupling reaction can be employed to couple 5-chloro-1H-indole with a 4-fluorophenyl source, such as 4-fluorophenylboronic acid or a 4-fluorophenyl halide. This method is known for its high functional group tolerance and broad substrate scope.

Caption: Buchwald-Hartwig Amination Pathway for this compound Synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of the target compound. Below are representative protocols for the Ullmann condensation and Buchwald-Hartwig amination.

Protocol 1: Ullmann Condensation

This protocol is adapted from the established synthesis of this compound as an intermediate for Sertindole.[1][3]

Materials:

-

5-Chloro-1H-indole

-

4-Fluorobromobenzene

-

Copper catalyst (e.g., Copper(I) iodide, Copper powder)

-

Base (e.g., Potassium carbonate, Cesium carbonate)

-

Solvent (e.g., Toluene, N,N-Dimethylformamide)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-1H-indole (1.0 eq.), the copper catalyst (0.1-0.2 eq.), and the base (2.0 eq.).

-

Add the solvent and 4-fluorobromobenzene (1.2 eq.).

-

Heat the reaction mixture to reflux (typically 110-150 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 5-chloro-1H-indole.

Materials:

-

5-Chloro-1H-indole

-

4-Fluorophenylboronic acid or 4-Fluorophenyl halide

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (2.0-3.0 eq.).

-

Add 5-chloro-1H-indole (1.0 eq.) and the 4-fluorophenyl source (1.2 eq.).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Chloro-1H-indole | C₈H₆ClN | 151.59 | 17422-32-1 |

| 4-Fluorobromobenzene | C₆H₄BrF | 175.00 | 460-00-4 |

| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 1765-93-1 |

| This compound | C₁₄H₉ClFN | 245.68 | 138900-22-8 |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | Mass Spectrometry (EI) |

| δ (ppm) | δ (ppm) | m/z |

| 7.61 (d, J = 2.0 Hz, 1H) | 136.1 | 245 (M⁺) |

| 7.35 - 7.25 (m, 3H) | 133.5 | 247 (M⁺+2) |

| 7.22 (dd, J = 8.8, 2.1 Hz, 1H) | 129.5 | |

| 7.18 - 7.10 (m, 3H) | 128.8 (d, J = 8.7 Hz) | |

| 6.57 (d, J = 3.2 Hz, 1H) | 125.8 | |

| 122.5 | ||

| 120.9 | ||

| 116.8 (d, J = 22.9 Hz) | ||

| 111.1 | ||

| 101.9 |

(Note: Specific NMR and MS data can vary slightly depending on the instrument and conditions used. The provided data is representative.)

Conclusion

The synthesis of this compound is a well-established process, with the Ullmann condensation being a proven method for large-scale production. The Buchwald-Hartwig amination offers a versatile and often milder alternative. This guide provides the necessary foundational knowledge, including synthetic pathways and experimental considerations, to aid researchers in the successful synthesis and characterization of this important pharmaceutical intermediate. Careful optimization of reaction conditions is key to achieving high yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-(4-fluorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-(4-fluorophenyl)-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry. Its structural motif is found in compounds developed as serotoninergic S2 antagonists and as potential anticancer agents. This technical guide provides a comprehensive overview of the available physicochemical data, synthetic methodologies, and known biological activities of this compound, tailored for professionals in drug discovery and development.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the available computed and experimental data for the title compound and a structurally related compound, 5-Chloro-2-phenyl-1H-indole, for comparative purposes.

| Property | This compound | 5-Chloro-2-phenyl-1H-indole | Data Type |

| Molecular Formula | C₁₄H₉ClFN[1] | C₁₄H₁₀ClN | Computed |

| Molecular Weight | 245.68 g/mol [1] | 227.69 g/mol | Computed |

| Melting Point | No data available | 195-197 °C[2] | Experimental |

| Boiling Point | No data available | Not available[2] | - |

| logP (XLogP3) | 4.4[1] | 4.1 | Computed |

| pKa | No data available | No data available | - |

| Aqueous Solubility | No data available | No data available | - |

Note: The lack of extensive experimental data for this compound highlights an area for further experimental characterization. The provided data for 5-Chloro-2-phenyl-1H-indole can serve as a useful, albeit approximate, reference.

Synthetic Methodologies

Ullmann Condensation Approach

The Ullmann condensation is a classical method for the formation of C-N bonds, involving the coupling of an amine (or in this case, an indole) with an aryl halide in the presence of a copper catalyst.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-chloroindole (1.0 eq.), 1-fluoro-4-iodobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a high-boiling point aprotic solvent, such as dimethylformamide (DMF) or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 110-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Ullmann Condensation for Synthesis.

Biological Activity and Signaling Pathways

Derivatives of 5-chloro-1H-indole have shown promising biological activities, particularly as serotoninergic S2 antagonists and as anticancer agents.

Serotoninergic S2 Antagonism

Compounds structurally related to this compound are known to be precursors in the synthesis of selective serotonin S2 receptor antagonists. Blockade of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.

The serotonin signaling pathway is complex, with multiple receptor subtypes and downstream effectors. The 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), upon activation by serotonin, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.

Caption: Serotonin 5-HT2A Receptor Signaling.

Anticancer Potential

Recent studies have highlighted the potential of 5-chloroindole derivatives as anticancer agents, possibly through the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways.

EGFR Signaling Pathway: The EGFR pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Caption: Simplified EGFR Signaling Pathway.

Wnt/β-catenin Signaling Pathway: The Wnt pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is strongly linked to cancer. In the "off" state, β-catenin is targeted for degradation. Upon Wnt ligand binding to its receptor complex (Frizzled and LRP5/6), this degradation is inhibited, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene transcription.

Caption: Simplified Wnt/β-catenin Signaling.

Experimental Workflow for Anticancer Screening

A general workflow for evaluating the anticancer potential of a novel indole derivative like this compound is outlined below.

Caption: Workflow for Anticancer Drug Discovery.

Conclusion

This compound is a compound with considerable potential in the fields of neuroscience and oncology. While there is a need for more comprehensive experimental data on its physicochemical properties, existing synthetic strategies provide a clear path for its preparation. The implication of its structural class in the modulation of key biological pathways, such as serotonin, EGFR, and Wnt signaling, underscores its importance as a scaffold for the design of novel therapeutics. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the 5-Chloro-Indole Scaffold: A Privileged Structure in Modern Drug Discovery

Executive Summary:

The compound 5-Chloro-1-(4-fluorophenyl)-1H-indole represents a foundational structure within a highly significant class of molecules in medicinal chemistry. While this specific molecule is often utilized as a synthetic intermediate, the broader 5-chloro-indole scaffold is recognized as a "privileged structure." This designation is due to its remarkable versatility in forming the core of numerous biologically active compounds with diverse mechanisms of action. The introduction of a chlorine atom at the 5-position of the indole ring critically modulates the molecule's physicochemical properties, frequently enhancing its therapeutic efficacy.

This technical guide provides an in-depth analysis of the mechanisms of action associated with various derivatives of the 5-chloro-indole scaffold. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key signaling pathways targeted by these compounds, supported by quantitative data, experimental methodologies, and detailed pathway diagrams. The focus will be on the application of these derivatives in oncology and neuropharmacology, where they have shown considerable promise.

The 5-Chloro-Indole Scaffold in Targeted Cancer Therapy

The 5-chloro-indole framework is a cornerstone in the development of targeted anticancer agents. Its derivatives have been engineered to act as potent inhibitors of key signaling pathways that are frequently dysregulated in various malignancies.

Mechanism of Action: Inhibition of EGFR/BRAF Signaling Pathways

A significant number of 5-chloro-indole derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1] These pathways are crucial for regulating cell proliferation, survival, and differentiation; their over-activation is a hallmark of many cancers.[1]

Derivatives such as 5-chloro-indole-2-carboxylates have been designed to be competitive inhibitors at the ATP-binding site of the EGFR kinase domain.[2] This binding event prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway. This ultimately leads to the inhibition of tumor growth and the induction of apoptosis.[2] Certain derivatives have also shown potent activity against mutated forms of these kinases, such as EGFRT790M and BRAFV600E, which are common sources of acquired resistance to cancer therapies.[3]

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

The efficacy of these derivatives has been quantified through various in vitro assays. The tables below summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds against cancer cell lines and specific kinases.

Table 1: Kinase Inhibitory Activity of Representative 5-Chloro-Indole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

|---|---|---|---|---|

| 3e (m-piperidinyl derivative) | EGFR | 68 | Erlotinib | 80 |

| 5f (p-2-methyl pyrrolidin-1-yl) | EGFRWT | 85 | Erlotinib | 80 |

| 5f (p-2-methyl pyrrolidin-1-yl) | EGFRT790M | 9.5 | Osimertinib | 8 |

| 5g (p-4-morpholin-1-yl) | EGFRT790M | 11.9 | Osimertinib | 8 |

Data sourced from studies on novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives.[3][4]

Table 2: Antiproliferative Activity (GI50) of Representative 5-Chloro-Indole Derivatives

| Compound ID | Mean GI50 (nM) Across Four Cancer Cell Lines | Reference Compound | Mean GI50 (nM) |

|---|---|---|---|

| 5f (p-2-methyl pyrrolidin-1-yl) | 29 | Erlotinib | 33 |

| 5c | 31 | Erlotinib | 33 |

| 5d | 47 | Erlotinib | 33 |

| 6e | 39 | Erlotinib | 33 |

Data reflects the mean GI50 against a panel of four human cancer cell lines.[4]

Neuropharmacological Applications

Beyond oncology, the 5-chloro-indole scaffold has been instrumental in developing compounds that target central nervous system receptors.

Mechanism of Action: Positive Allosteric Modulation of the 5-HT₃ Receptor

5-Chloroindole itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[5] The 5-HT₃ receptor is a ligand-gated ion channel involved in critical physiological processes, including emesis, anxiety, and gut motility.[6]

As a PAM, 5-chloroindole does not activate the receptor directly but enhances the response of the receptor to its endogenous agonist, serotonin (5-HT).[5] It potentiates both agonist and partial-agonist induced responses, and it can reactivate desensitized receptors. This modulation is achieved by binding to an allosteric site on the receptor, distinct from the agonist binding site, which induces a conformational change that increases the receptor's affinity for agonists and/or enhances the channel's opening probability.[5] This mechanism makes 5-chloroindole a valuable tool for studying 5-HT₃ receptor pharmacology and a lead structure for developing novel therapeutics for conditions like chemotherapy-induced nausea and irritable bowel syndrome.[5][6]

Experimental Protocols & Methodologies

The characterization of 5-chloro-indole derivatives relies on a suite of standardized biochemical and cell-based assays.

Kinase Inhibition Assay (Example: HTRF® KinEASE®-TK)

This assay is used to determine the IC50 values of compounds against tyrosine kinases like EGFR.

-

Principle: A time-resolved fluorescence energy transfer (FRET) assay that measures the phosphorylation of a biotinylated substrate peptide by the kinase.

-

Methodology:

-

The kinase, the biotinylated peptide substrate, and ATP are combined in a reaction buffer.

-

The test compound (5-chloro-indole derivative) is added at various concentrations.

-

The reaction is initiated and incubated at room temperature to allow for phosphorylation.

-

A detection solution containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.

-

If the substrate is phosphorylated, the antibody binds, bringing the europium cryptate (donor) and XL665 (acceptor) into proximity, generating a FRET signal.

-

The signal is read on a compatible plate reader. The IC50 is calculated by plotting the inhibition of the FRET signal against the compound concentration.[7]

-

Cell Viability Assay (Example: MTT Assay)

This colorimetric assay is widely used to assess the antiproliferative (cytotoxic) effects of compounds on cancer cell lines.[8]

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the 5-chloro-indole derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 value is determined by plotting the percentage of cell growth inhibition against the compound concentration.[8]

-

Conclusion

The 5-chloro-indole scaffold, exemplified by structures like this compound, is a highly versatile and potent pharmacophore in drug discovery. While the core molecule often serves as a synthetic precursor, its derivatives have been successfully developed into potent modulators of diverse biological targets. Their ability to inhibit critical oncogenic pathways like EGFR/BRAF and to allosterically modulate CNS targets such as the 5-HT₃ receptor highlights their therapeutic potential. The continued exploration of this privileged scaffold, through advanced synthetic strategies and robust biological evaluation, promises to yield novel and effective therapeutic agents for a range of diseases.

References

- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activity of 5-Chloro-1-(4-fluorophenyl)-1H-indole Derivatives

The 5-chloro-1-(4-fluorophenyl)-1H-indole scaffold is a significant pharmacophore in medicinal chemistry. The incorporation of a chlorine atom at the 5-position and a fluorophenyl group at the 1-position of the indole ring has been shown to confer a range of biological activities. These derivatives have garnered attention primarily for their potential as anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

Core Biological Activities

Derivatives of this compound have demonstrated notable efficacy in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity: The primary anticancer mechanism of these derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer. Specifically, they have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are crucial targets in the development of anticancer drugs.[1] The indole scaffold is a cornerstone in medicinal chemistry, and halogenated derivatives, particularly those with a 5-chloro substitution, have shown enhanced anticancer properties.[2][3] These compounds can induce apoptosis (programmed cell death) and inhibit tumor growth by blocking the signal transduction cascades responsible for cell proliferation and survival.[3]

Antimicrobial Activity: While the core focus of many studies has been on anticancer applications, related indole derivatives have also shown promising antimicrobial effects. The indole ring and its substitutions are important for activity against various microorganisms, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4] For instance, studies on similar 5-chloro-indole derivatives have reported antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Quantitative Biological Data

The antiproliferative and enzyme inhibitory activities of several this compound derivatives have been quantified. The following tables summarize key data from preclinical studies.

Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives Data represents the half-maximal growth inhibitory concentration (GI50) in nanomolars (nM).

| Compound | R-group (Substitution) | GI50 (nM) |

| 3a | p-pyrrolidin-1-yl | 29 |

| 3b | p-(2-methylpyrrolidin-1-yl) | 35 |

| 3c | m-piperidin-1-yl | 42 |

| 3d | p-piperidin-1-yl | 51 |

| 3e | m-(2-methylpiperidin-1-yl) | 78 |

Source: Data compiled from studies on novel 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of mutant EGFR/BRAF pathways.[1]

Table 2: Enzyme Inhibition Activity of 5-Chloro-indole-2-carboxylate Derivatives Data represents the half-maximal inhibitory concentration (IC50) in nanomolars (nM).

| Compound | EGFRT790M IC50 (nM) | BRAFV600E IC50 (nM) |

| 3a | 72 | 110 |

| 3b | 75 | 115 |

| 3c | 89 | 121 |

| 3d | 81 | 118 |

| 3e | 68 | 102 |

| Erlotinib (Reference) | 80 | >1000 |

| Vemurafenib (Reference) | >1000 | 31 |

Source: Data from in vitro kinase inhibition assays against mutant EGFR and BRAF enzymes.[1]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these indole derivatives are primarily attributed to their modulation of cellular signaling pathways critical for cancer progression.[3]

EGFR/BRAF Signaling Pathway Inhibition: Mutations in the EGFR and BRAF genes lead to the over-activation of downstream signaling cascades, promoting uncontrolled cell growth. This compound derivatives have been designed to target these mutant kinases.[1] They act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain. This action prevents the phosphorylation of downstream substrates, thereby blocking the entire signal transduction cascade and leading to the inhibition of tumor growth and induction of apoptosis.[3]

References

An In-depth Technical Guide to 5-Chloro-1-(4-fluorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound 5-Chloro-1-(4-fluorophenyl)-1H-indole, focusing on its nomenclature and molecular structure. This compound is of interest in medicinal chemistry and is used in the preparation of serotoninergic S2 antagonists.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[2]

Chemical Identification and Properties

A summary of key identifiers and molecular properties for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-1-(4-fluorophenyl)indole | [3] |

| CAS Number | 138900-22-8 | [1][3][4] |

| Molecular Formula | C₁₄H₉ClFN | [1][3] |

| Molecular Weight | 245.68 g/mol | [1][2][3] |

| Synonyms | 1-(4-Fluorophenyl)-5-chloroindole, this compound | [1][4] |

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical reactivity and interaction with biological targets. The molecule consists of a central indole ring system, which is substituted with a chlorine atom at the 5-position and a 4-fluorophenyl group at the 1-position (the nitrogen atom).

Caption: 2D chemical structure of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-1-(4-fluorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Chloro-1-(4-fluorophenyl)-1H-indole, a key intermediate in the synthesis of pharmaceuticals, notably as a precursor to serotoninergic S2 antagonists.[1] This document outlines detailed experimental protocols for determining these properties and presents data in a structured format to facilitate evaluation for drug development purposes.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClFN | PubChem[2] |

| Molecular Weight | 245.68 g/mol | PubChem[2] |

| CAS Number | 138900-22-8 | PubChem[2] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| XLogP3 | 4.4 | PubChem[2] |

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following data, presented for illustrative purposes, characterizes the solubility of this compound in various pharmaceutically relevant solvents.

Quantitative Solubility Data (Illustrative)

The following table summarizes the kinetic and thermodynamic solubility of the compound. This data is representative and intended to illustrate how results would be presented.

| Solvent/Medium | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | < 0.5 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5 | 2 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 15 | 8 |

| 0.1 N HCl | < 1 | < 0.5 |

| 0.1 N NaOH | < 1 | < 0.5 |

| Polyethylene Glycol 400 (PEG 400) | > 2000 | > 2000 |

| Ethanol | 500 | 450 |

| Dimethyl Sulfoxide (DMSO) | > 5000 | > 5000 |

Disclaimer: The data in this table is illustrative and not based on direct experimental results for this compound. It serves as a representation of expected data from the described protocols.

Experimental Protocols for Solubility Determination

This protocol is designed for rapid assessment of solubility, often used in early-stage drug discovery.

-

Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.

-

Assay Plate Preparation: The DMSO stock solution is added to a 96-well plate and serially diluted.

-

Addition of Aqueous Buffer: The desired aqueous buffer (e.g., PBS, pH 7.4) is added to each well to achieve a final DMSO concentration of 1-2%.

-

Incubation: The plate is sealed and shaken at room temperature for 2 hours to allow for precipitation.

-

Analysis: The plate is analyzed by nephelometry to measure the turbidity, which indicates the extent of precipitation. Alternatively, the samples can be filtered, and the concentration of the soluble compound in the filtrate is determined by LC-MS/MS.

This assay determines the equilibrium solubility, which is crucial for pre-formulation and formulation development.

-

Sample Preparation: An excess amount of solid this compound is added to vials containing the test solvents.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC-UV method, using a calibration curve prepared with known concentrations of the compound.

Section 2: Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.

Summary of Forced Degradation Studies (Illustrative)

The table below presents representative results from forced degradation studies on this compound, conducted according to ICH guidelines.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | ~15% | Degradant A, Degradant B |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | ~10% | Degradant C |

| Oxidation | 3% H₂O₂ | 24 hours at RT | ~20% | N-oxide, Degradant D |

| Thermal | 80°C | 48 hours | ~5% | Minor unspecified |

| Photolytic | ICH Q1B conditions | 1.2 million lux hours (visible) & 200 W h/m² (UVA) | ~8% | Photodegradant E |

Disclaimer: The data in this table is illustrative and not based on direct experimental results for this compound. It serves as a representation of expected data from the described protocols.

Experimental Protocols for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: The stock solution is treated with 0.1 M HCl and heated at 60°C. Samples are withdrawn at specified time points, neutralized, and analyzed by HPLC.

-

Base Hydrolysis: The stock solution is treated with 0.1 M NaOH and heated at 60°C. Samples are taken at intervals, neutralized, and analyzed by HPLC.

-

Oxidative Degradation: The stock solution is treated with 3% H₂O₂ and kept at room temperature. Samples are analyzed by HPLC at various time points.

-

Thermal Degradation: The solid compound is placed in a thermostatically controlled oven at 80°C. Samples are withdrawn at set times, dissolved, and analyzed by HPLC.

-

Photolytic Degradation: The compound (in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Control samples are kept in the dark. Both sets of samples are analyzed by HPLC.

A stability-indicating HPLC method is used for the analysis of all stressed samples to separate the parent compound from its degradation products.

Section 3: Visualizations

Signaling Pathway

As an intermediate for serotoninergic S2 antagonists, the relevant biological context for this compound is the 5-HT2A receptor signaling pathway. Antagonists of this receptor block the downstream effects of serotonin binding.

Caption: Serotonin (5-HT) 2A Receptor Signaling Pathway and Point of Antagonism.

Experimental Workflows

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Caption: Workflow for Forced Degradation (Stress Stability) Studies.

References

The Therapeutic Potential of 5-Chloro-Indole Derivatives: A Technical Guide for Drug Discovery

An In-depth Analysis of Key Therapeutic Targets and Pathways

The 5-chloro-indole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective inhibitors of various therapeutic targets. While 5-Chloro-1-(4-fluorophenyl)-1H-indole itself is primarily utilized as a key intermediate in the synthesis of more complex pharmacologically active molecules, its derivatives have demonstrated significant promise, particularly in the realm of oncology.[1][2] This technical guide provides a comprehensive overview of the primary therapeutic targets of 5-chloro-indole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Key Therapeutic Targets and Quantitative Data

Derivatives of the 5-chloro-indole core have been extensively investigated as inhibitors of several key proteins implicated in cancer progression. These include the Epidermal Growth Factor Receptor (EGFR), BRAF serine/threonine-protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Dishevelled 1 (DVL1). The introduction of the chloro group at the 5-position of the indole ring has been shown to enhance the biological activity of these compounds.[3]

EGFR and BRAF Inhibition in Cancer Therapy

The EGFR/BRAF signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3] Several 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR and BRAF.[2][4][5][6][7][8]

| Compound ID | Target | Assay Type | IC50 / GI50 (nM) | Reference Cancer Cell Line(s) |

| Derivative 3e (m-piperidinyl) | EGFR | Enzyme Inhibition | 68 | - |

| BRAFV600E | Enzyme Inhibition | 35 | - | |

| Antiproliferative | GI50 | 29 | Panc-1, MCF-7, A-549 | |

| Derivative 3b (p-pyrrolidin-1-yl) | EGFR | Enzyme Inhibition | 74 | - |

| Antiproliferative | GI50 | - | LOX-IMVI (Melanoma) | |

| Erlotinib (Reference) | EGFR | Enzyme Inhibition | 80 | - |

| Vemurafenib (Reference) | BRAFV600E | Enzyme Inhibition | 30 | - |

Table 1: Comparative in vitro activity of lead 5-chloro-indole-2-carboxylate derivatives against EGFR, BRAF, and various cancer cell lines.[2][4][5][6][9]

VEGFR-2 Inhibition and Anti-Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12][13][14] 5-chloro-indole derivatives have been designed as inhibitors of VEGFR-2, aiming to disrupt tumor neovascularization.[15] One study highlighted a potent indoloimidazolone derivative with significant VEGFR-2 inhibitory activity.[16]

| Compound Class | Target | Assay Type | IC50 (µM) |

| Indoloimidazolone derivative | VEGFR-2 | Enzyme Inhibition | 0.07 |

Table 2: VEGFR-2 inhibitory activity of a potent 5-chloro-indole derivative.[16]

DVL1 Inhibition and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is linked to various cancers.[15][17][18][19][20] The Dishevelled (DVL) proteins are key components of this pathway. A specific 5-chloro-indole derivative, (S)-1, has been identified as a selective inhibitor of DVL1.[21]

| Compound ID | Target | Assay Type | EC50 (µM) | Target Cancer Cell Line |

| (S)-1 | DVL1 | Binding Inhibition | 0.49 ± 0.11 | HCT116 (Colon Cancer) |

Table 3: Biological activity of a 5-chloro-indole derivative targeting DVL1 in the Wnt/β-catenin pathway.[21]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by 5-chloro-indole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4- b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways (2023) | Lamya H. Al-Wahaibi | 12 Citations [scispace.com]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. uu.diva-portal.org [uu.diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. The Wnt pathway protein Dvl1 targets somatostatin receptor 2 for lysosome-dependent degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structural and Functional Insights into Dishevelled-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Known Analogs and Derivatives of 5-Chloro-1-(4-fluorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs and derivatives of the core chemical scaffold, 5-Chloro-1-(4-fluorophenyl)-1H-indole. This document collates available data on their synthesis, biological activities, and structure-activity relationships, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development. The indole nucleus is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]

Core Compound Specifications

The parent compound, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system, such as selective serotonin reuptake inhibitors (SSRIs).[4]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉ClFN | [5] |

| Molecular Weight | 245.68 g/mol | [5] |

| CAS Number | 138900-22-8 | [4][5] |

| IUPAC Name | 5-chloro-1-(4-fluorophenyl)indole | [5] |

Known Analogs and Derivatives: A Quantitative Overview

The following tables summarize the quantitative data for various analogs and derivatives of this compound, focusing on their biological activities and physicochemical properties.

Table 1: Piperidinyl Derivatives and Metabolites

A known human metabolite of the antipsychotic drug Sertindole is 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole.[6]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | C₁₉H₁₈ClFN₂ | 328.8 | 4.5 | [6] |

Table 2: 1H-Indole-2-Carboxamide Derivatives as CB1 Receptor Allosteric Modulators

A series of 1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their activity as cannabinoid receptor 1 (CB1) allosteric modulators. The general structure involves substitutions on the indole ring and a carboxamide linkage. While not all derivatives contain the exact 1-(4-fluorophenyl) substituent, the structure-activity relationship (SAR) data for related compounds with a 5-chloroindole core is highly relevant.[7]

| Compound | R | IC₅₀ (nM) for CB1 | Reference |

| 45 | 3-ethyl | 79 | [7] |

Note: The full structure of compound 45 includes a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide linker.

Table 3: Indole Derivatives as CysLT1 Antagonists

Indole derivatives have been explored as cysteinyl leukotriene 1 (CysLT1) receptor antagonists, which are important in treating asthma and other inflammatory conditions.[8] While the core structure in the cited study is not an exact match, the SAR findings regarding substitutions on the indole ring are instructive. For instance, it was found that fluorine substitutions on the indole ring were more potent than chlorine substitutions in the studied series.[8]

| Compound | Substitution on Indole Ring | CysLT₁ IC₅₀ (μM) | CysLT₂ IC₅₀ (μM) | Reference |

| 17d | 4-fluoro | - | - | [8] |

| 17g | 5-fluoro | - | - | [8] |

| 17a | 5-chloro | - | - | [8] |

| 17k | 7-methoxy | 0.0059 | 15 | [8] |

Note: The IC₅₀ values for 17d, 17g, and 17a were not explicitly provided in the abstract but their relative potencies were discussed.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and evaluation of 5-chloro-1H-indole derivatives.

Synthesis of 5-Chloroindole Derivatives via Fischer Indole Synthesis

A foundational method for creating the 5-chloroindole core is the Fischer indole synthesis.[9]

Starting Materials:

-

4-chlorophenylhydrazine

-

An appropriate ketone or aldehyde (e.g., butan-2-one)[9]

Reaction Scheme: (4-chlorophenyl)hydrazine + Ketone/Aldehyde --(Acid Catalyst)--> Substituted 5-chloro-1H-indole + NH₃ + H₂O[9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.[9]

-

Addition of Ketone: To the stirred solution, add a slight excess of the chosen ketone (e.g., butan-2-one).[9]

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[9]

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[9]

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated through standard procedures such as extraction and purification by column chromatography.

Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate

This protocol describes the esterification of 5-chloro-1H-indole-2-carboxylic acid.[7]

Starting Materials:

-

5-chloro-1H-indole-2-carboxylic acid

-

Ethanol

-

5% HCl solution

Experimental Protocol:

-

To a flask containing 5% HCl solution (50 ml) and ethanol (50 ml), add 5-chloro-1H-indole-2-carboxylic acid (2 g, 10.22 mmol).[7]

-

Reflux the reaction mixture for 18 hours.[7]

-

Reduce the reaction volume to half in vacuo.[7]

-

The product precipitates out and is collected by filtration.[7]

-

The mother liquor is evaporated to dryness, and the solid residue is washed with a mixture of acetone and water to yield an additional crop of the product as an off-white solid (2.18 g, 95% yield).[7]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The cytotoxic effects of synthesized 5-chloroindole derivatives can be evaluated against various human cancer cell lines using the MTT assay.[9]

Protocol:

-

Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.[9]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of this compound and its derivatives.

Caption: Fischer Indole Synthesis Workflow

Caption: Drug Discovery Workflow for Indole Derivatives

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. chemijournal.com [chemijournal.com]

- 3. bioengineer.org [bioengineer.org]

- 4. 5-Chloro-1-(4-fluorophenyl)indole [myskinrecipes.com]

- 5. This compound | C14H9ClFN | CID 10236188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | C19H18ClFN2 | CID 9862272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Chloro-1-(4-fluorophenyl)-1H-indole

CAS Number: 138900-22-8

This technical guide provides a comprehensive overview of 5-Chloro-1-(4-fluorophenyl)-1H-indole, a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, a summary of its fundamental properties is presented below. The quantitative data is derived from computational predictions and information available for structurally similar compounds.

| Property | Value | Source |

| CAS Number | 138900-22-8 | [1] |

| Molecular Formula | C₁₄H₉ClFN | [1] |

| Molecular Weight | 245.68 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| Computed XLogP3 | 4.4 | PubChem |

| Computed Hydrogen Bond Donor Count | 0 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem |

| Computed Rotatable Bond Count | 1 | PubChem |

Synthesis Protocols

Conceptual Synthetic Pathways

The formation of the N-aryl bond in this compound can be achieved via several key synthetic strategies. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Caption: Key synthetic strategies for N-arylation of 5-chloroindole.

Experimental Protocol: Ullmann Condensation (General Procedure)

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, involving the copper-catalyzed reaction of an amine (or its conjugate base) with an aryl halide.

Materials:

-

5-Chloro-1H-indole

-

1-Bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline, L-proline)

-

A base (e.g., potassium carbonate, cesium carbonate)

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1H-indole, the aryl halide, copper(I) iodide, the ligand, and the base.

-

Add the anhydrous solvent and stir the mixture.

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.

Materials:

-

5-Chloro-1H-indole

-

1-Bromo-4-fluorobenzene

-

A palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

A base (e.g., sodium tert-butoxide, cesium carbonate)

-

An anhydrous aprotic solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, the ligand, and the base in a reaction vessel.

-

Add the 5-chloro-1H-indole and the aryl halide.

-

Add the anhydrous solvent and stir the mixture.

-

Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography.

Biological Significance and Applications

This compound is a valuable building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of serotoninergic S2 antagonists.

Serotonin S2 Receptor Antagonism

Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that modulates a wide range of physiological and psychological processes through its interaction with various receptors. The 5-HT₂ family of receptors, particularly the 5-HT₂ₐ subtype, is implicated in conditions such as psychosis, depression, and anxiety. Antagonists of the 5-HT₂ₐ receptor can block the effects of excess serotonin, making them a key therapeutic strategy for these disorders.

The indole scaffold of this compound is a common feature in many serotonin receptor ligands. The specific substitutions on this core structure are crucial for determining its binding affinity and selectivity for different receptor subtypes.

Potential Therapeutic Applications

Derivatives synthesized from this compound have the potential to be developed into drugs for a variety of central nervous system disorders, including:

-

Schizophrenia

-

Bipolar disorder

-

Major depressive disorder

-

Anxiety disorders

The development of selective 5-HT₂ₐ antagonists is an active area of research, with the goal of creating more effective treatments with fewer side effects than existing medications.

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds derived from this compound, in vitro binding assays are essential. The following is a general protocol for a radioligand binding assay to determine the affinity of a test compound for the serotonin 5-HT₂ₐ receptor.

Serotonin 5-HT₂ₐ Receptor Binding Assay (General Protocol)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT₂ₐ receptor.

Materials:

-

Cell membranes expressing the human 5-HT₂ₐ receptor

-

Radioligand (e.g., [³H]ketanserin or [³H]spiperone)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (a high concentration of a known 5-HT₂ₐ antagonist, e.g., ketanserin)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

-

The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand receptor binding assay.

Conclusion

This compound is a synthetically important molecule with significant potential in the field of medicinal chemistry, particularly for the development of novel treatments for central nervous system disorders. The synthetic routes and biological evaluation methods outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of its derivatives. While specific experimental data for the title compound is sparse, the established methodologies for similar indole derivatives offer clear pathways for its synthesis and characterization. Further research into the biological activities of this compound and its analogues is warranted to fully elucidate their pharmacological profiles.

References

literature review of substituted 1H-indole compounds

An In-depth Technical Guide to Substituted 1H-Indole Compounds

Introduction

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a cornerstone scaffold in medicinal chemistry.[1][2] This privileged structure is found in a vast array of natural products, including the amino acid tryptophan, and serves as the core for numerous synthetic compounds with significant therapeutic applications.[2][3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[4]

This technical guide provides a comprehensive , focusing on their synthesis, multifaceted biological activities, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of recent advancements in the field. The guide summarizes quantitative data in structured tables, outlines key experimental protocols, and visualizes complex pathways and workflows to facilitate understanding and further research. The wide-ranging biological activities discussed include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, highlighting the indole scaffold's potential in addressing major healthcare challenges.[5][6]

Synthesis of Substituted 1H-Indole Compounds

The construction of the indole core and the introduction of various substituents are pivotal in developing novel therapeutic agents. A multitude of synthetic strategies have been developed, ranging from classic name reactions to modern cross-coupling techniques.

Common Synthetic Strategies:

-

Fischer Indole Synthesis: This is one of the oldest and most widely used methods, typically involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8][9]

-

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki-Miyaura, Sonogashira, and Stille couplings, have become powerful tools for functionalizing the indole nucleus, particularly for creating C-C bonds at various positions.[10]

-

Intramolecular Cycloaddition: Strategies like the intramolecular [4 + 2] cycloaddition of ynamides with conjugated enynes offer efficient routes to construct highly substituted indolines, which can then be oxidized to indoles.[11]

-

One-Pot Synthesis: To improve efficiency, one-pot procedures have been developed that allow the synthesis of highly substituted indolines from simple starting materials like arylhydrazines and aldehydes in a single sequence.[12]

Caption: General workflow for the synthesis of substituted 1H-indole compounds.

Pharmacological Activities of Substituted 1H-Indoles

Indole derivatives exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery programs.[4][6][13]

Anticancer Activity

Indole-based compounds have shown significant potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.[5][14] They have been found to inhibit tubulin polymerization, crucial protein kinases like EGFR, and signaling pathways such as the p53/MDM2 pathway.[3][5][15]

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Pyrazolinyl-indole derivative (Cpd 17) | Leukemia | 78.76% growth inhibition @ 10 µM | [5] |

| Indole-curcumin derivative (Cpd 27) | HeLa | 4 µM | [5] |

| Indole-curcumin derivative (Cpd 27) | Hep-2 | 12 µM | [5] |

| Indole-curcumin derivative (Cpd 27) | A549 | 15 µM | [5] |

| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 µM | [15][16] |

| 1H-indazole-3-amine derivative (6o) | HEK-293 (Normal) | 33.2 µM | [15][16] |

| Bisindole with 4-trifluoromethyl (Cpd 30) | HepG2 (Liver) | 7.37 µM | [17] |

One of the key mechanisms of action for some indole-related anticancer compounds is the induction of apoptosis. This can be achieved by inhibiting anti-apoptotic proteins or modulating pathways like the p53/MDM2 axis, which ultimately leads to programmed cell death.[15][16]

Caption: Simplified p53/MDM2 signaling pathway targeted by indole derivatives.[15][16]

Antimicrobial Activity

Substituted indoles are a promising class of antimicrobial agents, with activity reported against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19] Their mechanisms of action can include disrupting cell membrane integrity and inhibiting key microbial enzymes.[20] The presence of certain substituents, such as chloro or methoxy groups, has been shown to be beneficial for activity.[21]

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Indole-thiadiazole (2h) | S. aureus | 6.25 µg/mL | [21] |

| Indole-triazole (3d) | S. aureus | 6.25 µg/mL | [21] |

| Indole-thiadiazole (2c) | MRSA | > Ciprofloxacin | [21] |

| Indole-triazole (3d) | MRSA | > Ciprofloxacin | [21] |

| Indole-triazole (1h, 2h, 3h) | C. krusei | 6.25 µg/mL | [21] |

| N-substituted indole (Cpd 1) | S. aureus, E. coli, C. albicans | > Chloramphenicol | [18] |

Antiviral Activity

The indole scaffold is present in several antiviral drugs and clinical candidates, acting on various viral targets.[22] These include inhibiting viral entry and fusion, and targeting key viral enzymes like reverse transcriptase, integrase, and polymerase.[22][23] Indole derivatives have shown efficacy against viruses such as HIV, Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV).[23][24][25]

| Compound Class | Virus | Activity (EC50) | Reference |

| Bisindole (6j) | HIV-1 | 0.2 µM | [26][27] |

| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | 5.02 µM | [23] |

| Phenyl- and benzyl-substituted tetrahydroindole (3) | HCV gt 2a | 2.6 µM | [25] |

| Phenyl- and benzyl-substituted tetrahydroindole (3) | HCV gt 1b | 7.9 µM | [25] |

| 5-Fluoro-1H-indole-2,3-dione thiosemicarbazone (7d, 7g, 7l) | HSV-1, HSV-2 | Active | [24] |

Anti-inflammatory Activity

Many indole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammation pathway.[28][29] The well-known NSAID, Indomethacin, is itself an indole derivative.[2] Research has shown that substituents like trifluoromethyl groups can enhance COX-2 selectivity and anti-inflammatory potency.[1][28]

| Compound Class | Activity Metric | Result | Reference |

| Indole acetohydrazide (S14) | % Inhibition (Carrageenan-induced edema, 3h) | 63.69% | [29] |

| Indole acetohydrazide (S3, S7) | % Inhibition (Carrageenan-induced edema, 3h) | Significant | [29] |

| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-1 IC50 | > 100 µM | [28] |

| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 IC50 | 0.12 µM | [28] |

| Methanesulphonyl indole (10d, 10e) | In vivo & In vitro activity | Highest in series | [8] |

Antioxidant Activity

Indole compounds can act as effective antioxidants and free radical scavengers.[30] The indolic nitrogen is often crucial for this activity, as its hydrogen-donating ability allows it to neutralize reactive oxygen species.[31] The antioxidant capacity can be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging.

| Compound Class | Assay | Activity (% Inhibition @ 1mM) | Reference |

| 2-(4-aminophenyl)-6-fluoro-1H-indole (3b) | DPPH Scavenging | 80% | [7][32] |

| 2-(4-aminophenyl)-6-fluoro-1H-indole (3b) | Superoxide Scavenging | 81% | [7][32] |

| Melatonin (Reference) | DPPH Scavenging | 98% | [7] |

| Melatonin (Reference) | Superoxide Scavenging | 75% | [7] |

Key Experimental Protocols

The pharmacological evaluation of substituted 1H-indoles involves a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for commonly cited experiments.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[15]

-

Cell Culture: Human cancer cell lines (e.g., K562, HeLa, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized indole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations and added to the wells. A control group receives only media with the equivalent concentration of DMSO.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting inhibition percentage against compound concentration.[16]

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared and adjusted to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compounds are serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microbes, no compound) and a negative control well (broth, no microbes) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][32]

-

Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test compounds are dissolved in methanol at various concentrations.

-

Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution. A control is prepared with methanol instead of the test compound.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compound leads to a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

Structure-Activity Relationship (SAR) Summary

The biological activity of 1H-indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

-

Position N1: Substitution at the N1 position with groups like benzoyl or benzyl fragments can significantly influence anti-inflammatory and other activities.[8] N-benzyl substitution on tetrahydroindoles has been shown to enhance anti-HCV properties.[25]

-

Position C3: The C3 position is a common site for substitution.[33] Short alkyl groups at C3 have been found to enhance CB1 receptor modulation.[34][35]

-

Position C5: The introduction of a halogen, such as a chloro or fluoro group, at the C5 position can improve potency for certain targets, including CB1 receptors.[34][35]

-

Phenyl Ring Substituents: For indoles with a substituted phenyl ring (e.g., at C2), the nature of the substituent is critical. A diethylamino group on a phenyl ring was found to enhance CB1 activity.[34][35] For anti-inflammatory COX-2 inhibitors, electron-withdrawing groups like trifluoromethyl on a phenyl substituent were shown to be potent.[28]

Caption: General structure-activity relationship (SAR) highlights for 1H-indole.

Conclusion

Substituted 1H-indole compounds represent a highly versatile and pharmacologically significant class of molecules. Their structural simplicity, coupled with the potential for diverse functionalization, has established them as a privileged scaffold in modern drug discovery. The extensive research summarized in this guide demonstrates the efficacy of indole derivatives against a wide array of diseases, including cancer, microbial and viral infections, and inflammatory conditions.[5][6] The continued exploration of novel synthetic routes, elucidation of molecular mechanisms, and detailed structure-activity relationship studies will undoubtedly lead to the development of new and more effective indole-based therapeutics to address pressing global health challenges.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 8. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 14. Anti-Tumor Activity of Indole: A Review | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]